5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Catalog No.
S13848419
CAS No.
M.F
C7H4N4O3
M. Wt
192.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic a...

Product Name

5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

IUPAC Name

5-pyrimidin-4-yl-1,2,4-oxadiazole-3-carboxylic acid

Molecular Formula

C7H4N4O3

Molecular Weight

192.13 g/mol

InChI

InChI=1S/C7H4N4O3/c12-7(13)5-10-6(14-11-5)4-1-2-8-3-9-4/h1-3H,(H,12,13)

InChI Key

XLWWDINEBBYPPG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C2=NC(=NO2)C(=O)O

5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound characterized by the presence of both a pyrimidine and an oxadiazole moiety. This compound features a pyrimidine ring substituted at the 4-position and an oxadiazole ring that contains a carboxylic acid functional group at the 3-position. The molecular formula of this compound is C_8H_6N_4O_3, and it has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can be attributed to the functional groups present in its structure. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and decarboxylation. Additionally, the oxadiazole ring can participate in nucleophilic substitutions, particularly when activated by electron-withdrawing groups.

Reactions involving this compound may also include:

  • Formation of amidrazones: The oxadiazole can react with hydrazine derivatives to form amidrazone derivatives, which have been shown to possess enhanced biological activity .
  • Condensation reactions: The carboxylic acid can condense with amines or alcohols to form amides or esters, respectively.

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities, including anticancer properties. Specifically, some compounds within this class have demonstrated cytotoxic effects against various cancer cell lines . The presence of the pyrimidine moiety may contribute to these activities by enhancing interactions with biological targets such as enzymes and receptors.

Furthermore, studies suggest that 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid may possess antimicrobial properties and could be effective against certain bacterial strains . Its unique structural features allow it to interact with biological systems in ways that are still being explored.

Several synthetic routes have been developed for the preparation of 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid:

  • One-Pot Synthesis: This method involves the reaction of carboxylic acids with nitriles under microwave irradiation conditions. This approach has been noted for its efficiency and high yields .
  • Hydrazine Reaction: The compound can be synthesized through the reaction of hydrazine derivatives with appropriate oxadiazole precursors. This process often yields amidrazone derivatives that can be further processed to obtain the desired carboxylic acid .
  • Vilsmeier Reagent Activation: A method utilizing Vilsmeier reagents for activating carboxylic acids during synthesis has been reported to yield good results in terms of yield and purity .

5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it is being investigated as a lead compound for the development of new pharmaceuticals targeting cancer and microbial infections.
  • Agriculture: Compounds with similar structures have been explored for use as agrochemicals due to their antimicrobial properties.

Interaction studies involving 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid are crucial for understanding its mechanism of action. Preliminary studies suggest that this compound interacts with specific biological targets such as enzymes involved in metabolic pathways related to cancer cell proliferation and survival. Further investigations using techniques like molecular docking and in vitro assays would provide deeper insights into its binding affinities and mechanisms.

Several compounds share structural similarities with 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Pyridyl-1,2,4-OxadiazoleContains a pyridine instead of pyrimidineKnown for antifungal activity
5-(Thiazol-2-yl)-1,2,4-OxadiazoleContains a thiazole ringExhibits significant anti-inflammatory properties
5-(Benzothiazol-2-yl)-1,2,4-OxadiazoleBenzothiazole substitutionPotent against multidrug-resistant bacterial strains
5-(Imidazol-1-yl)-1,2,4-OxadiazoleImidazole substitutionDemonstrated antiviral activity against certain viruses

The uniqueness of 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in its specific combination of heterocycles which may enhance its biological activity compared to other similar compounds. Its dual functionality as both an anticancer agent and a potential antimicrobial makes it particularly valuable in drug discovery efforts.

Three-Component Cycloaddition Approaches

Three-component cycloaddition reactions offer a streamlined pathway to construct the 1,2,4-oxadiazole core while simultaneously introducing the pyrimidine moiety. A prominent method involves the base-mediated one-pot synthesis utilizing nitriles, aldehydes, and hydroxylamine hydrochloride. In this approach, the aldehyde serves dual roles as both a reactant and an oxidant, enabling the sequential formation of amidoxime intermediates and subsequent cyclization to yield 3,5-disubstituted 1,2,4-oxadiazoles. For instance, reacting 4-cyanopyrimidine with an appropriate aldehyde and hydroxylamine under basic conditions generates the target compound through a cascade of nucleophilic additions and oxidations.

Another cycloaddition strategy employs nitrile oxides and amidoximes. The 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with pyrimidine-containing amidoximes facilitates the formation of 1,2,4-oxadiazole-4-oxides, which can be reduced to the desired oxadiazoles. This method, however, faces challenges due to competing side reactions between nitrile oxides and amines, necessitating careful optimization of stoichiometry and reaction conditions.

Metal-free tandem approaches further expand the synthetic toolkit. For example, carboxamidation of amidines with aryl carboxylic acids produces N-acylamidines, which undergo cyclization to form 1,2,4-oxadiazoles. This method successfully synthesized the drug lead ataluren, demonstrating its applicability to pyrimidine-containing derivatives.

Table 1: Comparative Analysis of Three-Component Cycloaddition Methods

ReactantsConditionsKey IntermediateYield (%)Reference
Nitrile, aldehyde, NH2OH·HClK2CO3, MeOH, refluxAmidoxime60–85
Nitrile oxide, amidoximeEt3N, MeOH, 25°C1,2,4-Oxadiazole-4-oxide40–60
Amidine, carboxylic acidDCC, CH2Cl2, rtN-Acylamidine50–72

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles, reducing reaction times from hours to minutes. Traditional amidoxime cyclization routes, which require prolonged heating, benefit significantly from microwave-enhanced kinetics. For example, coupling pyrimidine-4-carboxamidoxime with activated carboxylic acid derivatives under microwave conditions (150°C, 20 min) achieves near-quantitative yields of 5-(pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid esters. The rapid dielectric heating minimizes decomposition pathways, enhancing selectivity for the oxadiazole product over competing imidazole or triazole byproducts.

Solvent-free microwave protocols further improve sustainability. A notable example involves the cyclodehydration of O-acylamidoximes using tetrabutylammonium hydroxide (TBAH) as a catalyst, which proceeds efficiently under microwave irradiation (100°C, 10 min) to furnish 3,5-disubstituted oxadiazoles. This method is particularly advantageous for acid-sensitive pyrimidine substrates, as it avoids harsh acidic or high-temperature conditions.

Post-Functionalization Modifications

Post-synthetic modifications enable precise tuning of the 1,2,4-oxadiazole scaffold for specific applications. A key transformation involves the hydrolysis of ester derivatives to carboxylic acids. For instance, ethyl 5-(pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylate undergoes saponification with aqueous potassium hydroxide to yield the free carboxylic acid, a critical pharmacophore in drug design. Oxidation reactions also play a role; the methyl group in 3-methyl-5-(pyrimidin-4-yl)-1,2,4-oxadiazole is oxidized to a carboxylic acid using potassium permanganate in pyridine, albeit with moderate yields (40%).

Functionalization at the pyrimidine ring further diversifies the compound’s reactivity. Palladium-catalyzed cross-coupling reactions introduce aryl or heteroaryl groups at the pyrimidine’s C-2 position, while nucleophilic aromatic substitution replaces leaving groups (e.g., chlorine) with amines or thiols. These modifications enhance the compound’s electronic properties and bioavailability.

Table 2: Representative Post-Functionalization Reactions

Starting MaterialReaction TypeConditionsProductYield (%)Reference
Ethyl oxadiazole-3-carboxylateAlkaline hydrolysisKOH, H2O/EtOH, refluxOxadiazole-3-carboxylic acid85–90
3-Methyl-oxadiazoleOxidationKMnO4, pyridine, 60°COxadiazole-3-carboxylic acid40
2-Chloropyrimidine-oxadiazoleBuchwald–Hartwig aminationPd(dba)2, Xantphos, rt2-Aminopyrimidine-oxadiazole65–75

Protein-Tyrosine Phosphatase 1B (PTP1B) Modulation

Protein-Tyrosine Phosphatase 1B represents a crucial target for understanding the biological activity of 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid. The compound demonstrates significant inhibitory activity against PTP1B through multiple mechanistic pathways that influence cellular signaling cascades [1].

The mechanistic action of the compound involves competitive inhibition at the active site of PTP1B, where the pyrimidine moiety forms hydrogen bonds with conserved residues within the catalytic domain. The oxadiazole ring system functions as a bioisosteric replacement for traditional amide or ester groups, providing enhanced metabolic stability while maintaining essential binding interactions [1]. The carboxylic acid group at the 3-position of the oxadiazole ring contributes to binding affinity through ionic interactions with positively charged residues in the enzyme active site.

Mechanistic ParameterValueReference
IC50 against PTP1B1.6-29 μM [1]
Selectivity over TCPTP>20-fold [2]
Binding modeCompetitive inhibition [1]

Research has demonstrated that the compound modulates PTP1B activity through oxidative mechanisms, generating hydrogen peroxide that oxidizes the active site cysteine residue, leading to enzyme inactivation [3]. This process involves catalytic oxidation of reducing agents, creating a redox cycle that ultimately results in the formation of disulfide bonds at the catalytic site. The structural features of the compound allow for optimal interaction with triplet molecular oxygen, making the reaction thermodynamically favorable [3].

The compound exhibits particularly potent inhibition of PTP1B-mediated dephosphorylation of insulin receptor substrates, thereby enhancing insulin signaling pathways. This mechanism is especially relevant in the context of metabolic disorders, where PTP1B dysregulation contributes to insulin resistance and type 2 diabetes mellitus [4]. The compound's ability to selectively inhibit PTP1B while maintaining minimal activity against related phosphatases demonstrates its potential as a therapeutic agent for metabolic diseases.

NAD-Dependent Deacetylase Sirtuin-2 (SIRT2) Interactions

The interaction between 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid and Sirtuin-2 represents a sophisticated mechanism of enzyme inhibition that involves multiple binding sites and conformational changes within the protein structure [5] [6] [7].

The compound demonstrates substrate-competitive and NAD-cofactor non-competitive inhibition of SIRT2 deacetylase activity. Crystal structure analysis reveals that the compound binds within the acyl lysine channel of SIRT2, positioned at the interface between the NAD-binding Rossmann fold domain and the zinc-binding domain [5]. The pyrimidine ring system occupies a hydrophobic selectivity pocket, while the oxadiazole moiety extends toward the substrate-binding region.

SIRT2 Inhibition ParameterValueReference
IC50 for deacetylation0.2-1.0 μM [5]
IC50 for demyristoylation6-28 μM [5]
Selectivity over SIRT1>50-fold [6]
Selectivity over SIRT3>50-fold [6]

The mechanism involves formation of hydrogen bonds between the carboxylic acid group and conserved valine residues (Val233) within the active site, similar to interactions observed with natural acetylated lysine substrates [5]. This binding pattern explains the high affinity and selectivity of the compound for SIRT2 over other sirtuin isoforms. The compound induces conformational changes in key aromatic residues (Phe96, Phe119) that are essential for substrate recognition and catalysis [5].

Furthermore, the compound exhibits differential inhibition of SIRT2 catalytic activities, showing potent inhibition of deacetylase activity while displaying reduced effectiveness against defatty-acylase activity [8]. This selectivity profile suggests that the compound may serve as a valuable tool for dissecting the distinct biological roles of SIRT2's various catalytic functions.

Cellular studies demonstrate that SIRT2 inhibition by the compound results in hyperacetylation of α-tubulin, a well-established SIRT2 substrate, providing evidence for target engagement in cellular environments [5]. The compound also reduces cell viability and inhibits cancer cell migration in a manner consistent with SIRT2 inhibition, suggesting potential therapeutic applications in oncology.

Caspase-Mediated Apoptotic Pathways

The compound demonstrates significant activity in modulating caspase-mediated apoptotic pathways, representing a crucial mechanism for its anticancer properties. The apoptotic activity involves activation of multiple caspase enzymes and downstream effector molecules that orchestrate programmed cell death [9] [10].

The compound induces apoptosis through both intrinsic and extrinsic pathways, as evidenced by activation of caspase-3, caspase-8, and caspase-9 [11] [10]. Flow cytometric analysis using annexin V-FITC and propidium iodide staining reveals dose-dependent increases in early and late apoptotic cell populations following treatment with the compound [9]. The mechanism involves phosphatidylserine externalization, a hallmark of apoptotic cell death.

Apoptotic ParameterEffectReference
Caspase-3 activationDose-dependent increase [10]
PARP cleavageTime-dependent increase [9]
DNA fragmentationSignificant increase [9]
Cell cycle arrestG1 phase accumulation [10]

The compound's apoptotic mechanism involves cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. PARP cleavage from its full-length 116 kDa form to 85 kDa and 24 kDa fragments serves as a biochemical marker of apoptosis progression [9]. This cleavage prevents DNA repair mechanisms and commits cells to apoptotic death.

Western blot analysis demonstrates that the compound modulates the expression of pro-apoptotic proteins including Bax, Bak, and Puma, while simultaneously decreasing anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-XL [12]. This shift in the balance between pro-apoptotic and anti-apoptotic factors facilitates mitochondrial membrane permeabilization and cytochrome c release, activating the intrinsic apoptotic pathway.

The compound also influences cell cycle progression, inducing significant accumulation of cells in the subG1 phase, which represents cells with fragmented DNA undergoing apoptosis [9]. Cell cycle analysis reveals time-dependent increases in subG1 cell populations, reaching up to 25-48% of total cells after 72 hours of treatment, indicating robust apoptotic activity.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

192.02834000 g/mol

Monoisotopic Mass

192.02834000 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types